Clitocine

Descripción general

Descripción

La clitocina es un nucleósido exocíclico amino natural aislado del hongo Clitocybe inversa . Ha atraído mucha atención debido a su potente actividad anticancerígena in vitro . Se ha demostrado que la clitocina induce la apoptosis en células cancerosas humanas resistentes a los fármacos e inhibe el crecimiento tumoral in vivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de clitocina implica varios pasos. Los cuerpos fructíferos frescos de Clitocybe inversa se congelan, se secan al vacío y luego se trituran. Los polvos obtenidos se sumergen en alcohol, y el extracto acuoso se descomprime y concentra en un extracto líquido. Este extracto líquido se extrae luego con acetato de etilo y se concentra mediante descompresión. El extracto líquido se trata con columnas de gel de sílice, fase inversa RP-RP-18 y columnas de preparación RP-RP-C8 para obtener el material diana .

Métodos de producción industrial

La producción industrial de clitocina sigue pasos de extracción y purificación similares a los métodos de laboratorio. El proceso implica el cultivo a gran escala de hongos Clitocybe inversa, seguido de la extracción y purificación utilizando técnicas cromatográficas avanzadas .

Análisis De Reacciones Químicas

Tipos de reacciones

La clitocina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Es un potente agente de lectura que puede inducir la producción de proteínas completas y funcionales en células que albergan mutaciones sin sentido .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran clitocina incluyen acetato de etilo, gel de sílice y varias columnas cromatográficas. Las condiciones típicamente implican secado al vacío, extracción con alcohol y descompresión .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran clitocina incluyen su derivado 5'-trifosfato, que sustituye exclusivamente al trifosfato de adenosina en las reacciones de transcripción .

Aplicaciones Científicas De Investigación

Antitumor Activity

Clitocine has been identified as a potent compound with significant antitumor properties. Research indicates that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Efficacy Against Specific Cancers

- This compound has demonstrated varying degrees of efficacy against several cancer types, as summarized in Table 1.

Reversal of Multidrug Resistance

This compound has shown promise in reversing multidrug resistance (MDR) in cancer cells, a significant barrier to effective chemotherapy.

Case Study: Doxorubicin Sensitivity

- In a study involving doxorubicin-resistant HepG2 cells, this compound was found to:

Nonsense Mutation Suppression

This compound is particularly noteworthy for its ability to suppress nonsense mutations, which are prevalent in many cancers.

Efficacy in Genetic Disorders

- In models with p53 nonsense mutations, this compound treatment resulted in restored production of full-length p53 protein, leading to:

Potential for Genetic Therapies

The ability of this compound to induce readthrough offers potential applications beyond oncology, particularly in treating genetic disorders caused by nonsense mutations.

Case Studies on Genetic Disorders

Mecanismo De Acción

La clitocina ejerce sus efectos al incorporarse al ARN durante la transcripción. La presencia de clitocina en la tercera posición de un codón de parada prematuro induce directamente la lectura, lo que lleva a la producción de proteínas completas y funcionales. Este mecanismo es particularmente eficaz en células que albergan mutaciones sin sentido, donde la clitocina restaura la producción de proteínas funcionales e induce la apoptosis .

Comparación Con Compuestos Similares

La clitocina es única entre los análogos de nucleósidos debido a su potente actividad de lectura y su capacidad para inducir la apoptosis en células cancerosas resistentes a los fármacos. Compuestos similares incluyen:

Adenosina: La estructura y las propiedades espectrales de la clitocina son similares a la adenosina.

Gentamicina: Otro agente de lectura utilizado en el tratamiento de trastornos genéticos.

Ataluren: Una pequeña molécula que induce la lectura de mutaciones sin sentido.

La clitocina destaca por su alta eficacia en la inducción de la apoptosis y la superación de la resistencia a los fármacos en la terapia contra el cáncer .

Actividad Biológica

Clitocine is a nucleoside analog derived from the mushroom Clitocybe inversa, recognized for its potential therapeutic applications, particularly in oncology and genetic disorders. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and the development of analogs to enhance its potency.

This compound primarily acts as an adenosine kinase (AK) inhibitor , which is crucial for regulating adenosine metabolism. By inhibiting AK, this compound increases extracellular adenosine levels, potentially enhancing the beneficial effects associated with adenosine signaling pathways. Research indicates that this compound is a weak inhibitor of AK, but modifications to its structure have resulted in more potent analogs that exhibit significantly improved inhibitory effects .

Additionally, this compound has shown promise as a readthrough agent for nonsense mutations in genes such as TP53 and PTEN. These mutations often lead to truncated proteins that can result in various cancers. This compound facilitates the readthrough of stop codons, allowing for the production of full-length functional proteins, which has been demonstrated to inhibit tumor growth in preclinical models .

Efficacy in Cancer Models

This compound exhibits notable efficacy against several cancer cell lines. In vitro studies have shown that it induces apoptosis in drug-resistant human cancer cells by targeting the Mcl-1 protein. This mechanism highlights its potential as a therapeutic agent in overcoming resistance to conventional treatments .

In vivo studies further support its anticancer properties. For instance, this compound has been shown to inhibit tumor growth in mouse models bearing mutations associated with TP53, demonstrating readthrough efficiencies of approximately 2% for specific mutations . The following table summarizes key findings related to this compound's biological activity against various cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Leukemia | K562 | 3.0 | AK inhibition |

| Breast Cancer | MCF-7 | 5.0 | Apoptosis via Mcl-1 targeting |

| Colon Cancer | HCT116 | 4.5 | Readthrough of nonsense mutations |

Analog Development

To enhance the potency of this compound, researchers have synthesized various analogs. One promising derivative, 5'-deoxy-5'-amino-clitocine , demonstrated a 50-fold increase in AK inhibitory potency compared to this compound itself . The development of these analogs is crucial for improving therapeutic outcomes and minimizing side effects associated with higher doses of this compound.

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Readthrough Therapy in Genetic Disorders : A study involving patients with Duchenne muscular dystrophy (DMD) showed that this compound could restore functional dystrophin levels by promoting readthrough of nonsense mutations in the DMD gene. This finding underscores its potential utility in treating genetic disorders caused by premature stop codons .

- Oncology Applications : In a preclinical trial involving mice with tumors harboring TP53 mutations, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The study highlighted this compound's ability to induce apoptosis through its action on Mcl-1 .

Propiedades

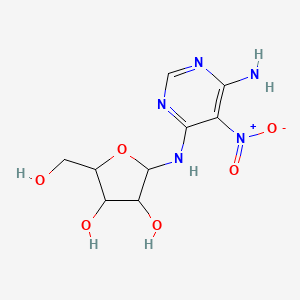

IUPAC Name |

2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEMBWZZEKCBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105798-74-1 | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 230 °C | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.